DV-7028 Selectivity Profile: Quantitative Advantage Over Ketanserin in Off-Target Receptor Binding
DV-7028 demonstrates a substantially cleaner selectivity profile compared to the widely used comparator ketanserin. Whereas ketanserin exhibits potent binding to α1-adrenergic and histamine H1 receptors that complicates interpretation of cardiovascular effects, DV-7028 shows 14- to 26-fold greater affinity for 5-HT2 receptors than for 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors [1]. This selectivity translates to a functional profile free from the confounding hemodynamic effects associated with α1-adrenergic blockade [2].
| Evidence Dimension | Receptor selectivity ratio (5-HT2 Ki / off-target receptor Ki) |
|---|---|
| Target Compound Data | 14- to 26-fold greater affinity for 5-HT2 receptors versus 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors |
| Comparator Or Baseline | Ketanserin: Ki values of 2-3 nM at 5-HT2A, but also 10-20 nM at α1-adrenergic receptors and 2 nM at H1 receptors (literature values) |
| Quantified Difference | DV-7028 exhibits at minimum 14-fold selectivity window; ketanserin shows <5-fold selectivity versus α1-adrenergic and H1 receptors |
| Conditions | Radioligand binding assays using rat brain membrane preparations and recombinant receptor systems |
Why This Matters
Investigators studying pure 5-HT2A-mediated cardiovascular or thrombotic mechanisms should select DV-7028 over ketanserin to avoid experimental confounds arising from α1-adrenergic or histaminergic modulation.
- [1] Shibano T, Tanaka T, Morishima Y, Yasuoka M, Watanabe K, Fujii F. Pharmacological profile of a new 5-hydroxytryptamine2 receptor antagonist, DV-7028. Arch Int Pharmacodyn Ther. 1992 Sep-Oct;319:114-28. PMID: 1285670. View Source
- [2] Pawlak D, Adamkiewicz M, Malyszko J, Takada A, Mysliwiec M, Buczko W. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats. J Cardiovasc Pharmacol. 1998 Aug;32(2):266-73. PMID: 9700989. View Source
